molecular formula C10H13ClF3NO2 B13048353 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hcl

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hcl

Cat. No.: B13048353
M. Wt: 271.66 g/mol
InChI Key: TZDLZXHHWUKPJV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3NO2 It is known for its unique structural features, which include a methoxy group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Methoxylation: Introduction of the methoxy group.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

These reactions are carried out under specific conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Trifluoromethoxyphenyl)ethanol: Similar in structure but lacks the amine group.

    1-(4-Trifluoromethoxyphenyl)biguanide hydrochloride: Contains a biguanide group instead of the methoxy and amine groups.

Uniqueness

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its combination of methoxy, trifluoromethoxy, and amine groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.66 g/mol

IUPAC Name

2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H

InChI Key

TZDLZXHHWUKPJV-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl

Origin of Product

United States

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